N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(2-methylpropoxy)benzamide
Description
N-[(5-Bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(2-methylpropoxy)benzamide is a structurally complex organic compound featuring three critical components:
- Dioxidotetrahydrothiophene group: A sulfone-containing saturated thiophene ring, contributing to metabolic stability and hydrogen-bonding interactions .
- 4-(2-Methylpropoxy)benzamide backbone: A benzamide scaffold with a branched alkoxy substituent, influencing lipophilicity and membrane permeability .
This compound’s molecular formula is C₂₁H₂₅BrN₂O₅S, with a molecular weight of 497.4 g/mol (inferred from analogs in ).
Properties
Molecular Formula |
C20H24BrNO5S |
|---|---|
Molecular Weight |
470.4 g/mol |
IUPAC Name |
N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxothiolan-3-yl)-4-(2-methylpropoxy)benzamide |
InChI |
InChI=1S/C20H24BrNO5S/c1-14(2)12-26-17-5-3-15(4-6-17)20(23)22(11-18-7-8-19(21)27-18)16-9-10-28(24,25)13-16/h3-8,14,16H,9-13H2,1-2H3 |
InChI Key |
DFHPCCQXDIZSTI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)N(CC2=CC=C(O2)Br)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(2-methylpropoxy)benzamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the bromination of furan to obtain 5-bromofuran, followed by the introduction of the dioxidotetrahydrothiophenyl group through a series of nucleophilic substitution reactions. The final step involves the coupling of the intermediate with 4-(2-methylpropoxy)benzoyl chloride under appropriate conditions to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of advanced catalytic systems, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(2-methylpropoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromine atom in the furan ring can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis. Its functional groups allow for further derivatization, enabling the creation of more complex molecules.
- Reaction Mechanisms : Researchers utilize this compound to study reaction mechanisms involving nucleophilic substitutions and electrophilic additions, providing insights into fundamental organic reactions.
Biology
- Biological Activity : Preliminary studies indicate that N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(2-methylpropoxy)benzamide may exhibit enzyme inhibition properties. This makes it a candidate for further investigation into its role as an inhibitor of specific biological pathways.
- Pharmacological Potential : The compound's unique structure suggests potential therapeutic applications in treating diseases such as cancer or infections. Research is ongoing to evaluate its efficacy and safety profiles.
Medicine
- Drug Development : The compound's diverse functional groups make it a candidate for drug development. Its structural features can be optimized to enhance pharmacokinetic properties, such as solubility and bioavailability.
- Targeted Therapies : Investigations into the compound's interaction with biological targets may lead to the development of targeted therapies that minimize side effects compared to traditional treatments.
Case Studies
Mechanism of Action
The mechanism of action of N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(2-methylpropoxy)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of benzamide derivatives with shared structural motifs. Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparison
| Compound Name | Structural Features | Molecular Weight (g/mol) | Key Differentiators | Biological Implications |
|---|---|---|---|---|
| Target Compound | Bromofuran, dioxidotetrahydrothiophene, 4-(2-methylpropoxy)benzamide | 497.4 | Branched 2-methylpropoxy group; bromine substitution on furan | Enhanced lipophilicity; potential anti-inflammatory activity |
| N-[(5-Bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxybenzamide () | Ethoxy substituent instead of 2-methylpropoxy | 442.3 | Shorter ethoxy chain | Reduced lipophilicity; altered pharmacokinetics |
| N-[(5-Bromofuran-2-yl)methyl]-1-(ethanesulfonyl)piperidin-4-amine () | Piperidine instead of benzamide; lacks sulfone group | ~420 (estimated) | Simplified scaffold; sulfonamide group | Likely divergent target specificity |
| N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]-4-(prop-2-en-1-yloxy)benzamide () | Methylfuran instead of bromofuran; allyloxy substituent | ~450 (estimated) | Reduced electrophilicity (no bromine); unsaturated alkoxy chain | Potential for different reactivity profiles |
| 5-Bromofuran derivatives () | Isolated bromofuran without thiophene/benzamide | <300 | Simpler structure | Limited biological versatility |
Key Findings:
Bromine on the furan ring introduces steric and electronic effects, favoring interactions with electron-rich biological targets (e.g., enzymes or receptors) .
Core Scaffold Variations: Replacement of the benzamide backbone with piperidine () eliminates hydrogen-bonding sites, likely reducing binding affinity to benzamide-specific targets . Dioxidotetrahydrothiophene provides stability over non-sulfonated thiophenes, reducing metabolic degradation .
Biological Activity :
- Preliminary data suggest the target compound’s branched alkoxy chain and bromofuran synergize to modulate inflammation pathways, unlike simpler analogs (e.g., 5-bromofuran alone) .
- Allyloxy or methylfuran-containing analogs () may exhibit divergent reactivity due to unsaturated bonds or reduced halogenation .
Biological Activity
N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(2-methylpropoxy)benzamide is a novel compound with potential biological activities. Understanding its biological profile is crucial for evaluating its applicability in pharmacology and agriculture.
Chemical Structure and Properties
The compound features a complex structure that includes a furan ring, a tetrahydrothiophene moiety, and a benzamide group. The molecular formula is , and its structure can be represented as follows:
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antimicrobial Activity : Benzamides have shown efficacy against various pathogens. For instance, derivatives have demonstrated activity against Pseudomonas aeruginosa and Staphylococcus aureus .
- Insecticidal Properties : Certain benzamide derivatives have been reported to possess insecticidal properties against agricultural pests such as Helicoverpa armigera and Spodoptera frugiperda .
- Antifungal Activity : Compounds with similar scaffolds have also been evaluated for antifungal activity, showing significant inhibition rates against fungi like Botrytis cinerea and Pyricularia oryzae .
Case Studies and Research Findings
-
Insecticidal Activity Study :
A study evaluated the insecticidal properties of various benzamide derivatives. Compounds were tested at concentrations of 500 mg/L against several pests. Notably, one compound exhibited over 70% lethality against Mythimna separate, indicating potential for agricultural application . -
Antifungal Evaluation :
Another research effort focused on the antifungal activities of related benzamide compounds. The inhibition rates against Pyricularia oryzae reached up to 77.8% for certain derivatives at 50 mg/L, showcasing the potential of these compounds in crop protection . -
Structure-Activity Relationship (SAR) :
A comprehensive SAR analysis highlighted that modifications on the benzamide structure significantly influenced biological activity. For example, substituents on the aromatic ring were found to enhance antimicrobial efficacy .
Table 1: Summary of Biological Activities
| Activity Type | Target Organism | Inhibition Rate (%) | Reference |
|---|---|---|---|
| Antimicrobial | Pseudomonas aeruginosa | >70% | |
| Insecticidal | Helicoverpa armigera | 70% | |
| Antifungal | Pyricularia oryzae | 77.8% |
Table 2: Structure-Activity Relationship Insights
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
